molecular formula C22H18N6 B5889721 2-[(E)-[2-(1H-1,3-Benzodiazol-2-YL)hydrazin-1-ylidene]methyl]-1-benzyl-1H-1,3-benzodiazole

2-[(E)-[2-(1H-1,3-Benzodiazol-2-YL)hydrazin-1-ylidene]methyl]-1-benzyl-1H-1,3-benzodiazole

Cat. No.: B5889721
M. Wt: 366.4 g/mol
InChI Key: KOGYFMLEUUPBTB-OEAKJJBVSA-N
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Description

2-[(E)-[2-(1H-1,3-Benzodiazol-2-YL)hydrazin-1-ylidene]methyl]-1-benzyl-1H-1,3-benzodiazole is a complex organic compound belonging to the benzimidazole family. Benzimidazoles are known for their diverse biological activities and are commonly used in medicinal chemistry due to their ability to interact with various biological targets .

Preparation Methods

The synthesis of 2-[(E)-[2-(1H-1,3-Benzodiazol-2-YL)hydrazin-1-ylidene]methyl]-1-benzyl-1H-1,3-benzodiazole typically involves the condensation of 1H-1,3-benzodiazole derivatives with hydrazine derivatives under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent oxidation . Industrial production methods may involve large-scale batch reactors with precise temperature and pressure controls to ensure high yield and purity .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Scientific Research Applications

2-[(E)-[2-(1H-1,3-Benzodiazol-2-YL)hydrazin-1-ylidene]methyl]-1-benzyl-1H-1,3-benzodiazole has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. It can inhibit or activate these targets, leading to various biological effects. The pathways involved may include signal transduction pathways, metabolic pathways, or gene expression regulation .

Comparison with Similar Compounds

Similar compounds include other benzimidazole derivatives such as:

Properties

IUPAC Name

N-[(E)-(1-benzylbenzimidazol-2-yl)methylideneamino]-1H-benzimidazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N6/c1-2-8-16(9-3-1)15-28-20-13-7-6-12-19(20)24-21(28)14-23-27-22-25-17-10-4-5-11-18(17)26-22/h1-14H,15H2,(H2,25,26,27)/b23-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOGYFMLEUUPBTB-OEAKJJBVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2C=NNC4=NC5=CC=CC=C5N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2/C=N/NC4=NC5=CC=CC=C5N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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